

biological activity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives

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Compound of Interest

Compound Name: 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

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An In-depth Technical Guide on the Biological Activity of **1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid** Derivatives and Related Compounds

This technical guide provides a comprehensive overview of the biological activities of **1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid** derivatives and structurally related compounds. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of molecules.

Introduction

Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to many biological processes and form the core of numerous pharmaceuticals.^{[1][2][3]} The incorporation of a fluorophenyl group and a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the imidazole scaffold, leading to a wide range of biological activities. This guide focuses on the anticancer and antimicrobial properties of derivatives of **1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid** and its close analogs, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Derivatives of fluorophenyl-imidazole have demonstrated notable potential as anticancer agents, with activities attributed to the inhibition of various kinases and other cellular targets involved in cancer progression.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4-fluorophenyl)imidazol-5-one derivatives, which are structurally related to the core topic.

Compound	Cancer Cell Line	IC50 (μM)	Reference
6	HeLa, MCF-7, PC3, HCT-116	Good Potency	[4]
25	HeLa, MCF-7, PC3, HCT-116	Good Potency	[4]
26	HeLa, MCF-7, PC3, HCT-116	Good Potency	[4]
29	HeLa, MCF-7, PC3, HCT-116	Good Potency	[4]
30	PC3	8.15	[4]
4	-	10.58 - 11.45	[4]
18	-	10.58 - 11.45	[4]
BZML (13)	SW480	0.02742	[2]
HCT116		0.02312	[2]
Caco-2		0.03314	[2]
Compound 22	NUGC-3	0.05	[5]

Enzyme Inhibition Data

Several fluorophenyl-imidazole derivatives have been evaluated for their inhibitory activity against key enzymes in cancer-related signaling pathways.

Compound	Target Enzyme	IC50	Reference
6	VEGFR-2	67 nM	[4]
26	CDK2A	0.66 μ M	[4]
10f	PARP-1	43.7 nM	[6]
5b	EGFRWT	30.1 nM	[7]
5b	EGFR ^{T790M}	12.8 nM	[7]

Experimental Protocols

A general procedure for the synthesis of imidazolone derivatives involves the reaction of appropriate starting materials in a suitable solvent. For example, specific derivatives were synthesized and recrystallized from ethanol.[4] The purity and structure of the synthesized compounds were confirmed using techniques such as 1 H NMR, 13 C NMR, Mass Spectrometry, and IR spectroscopy.[4]

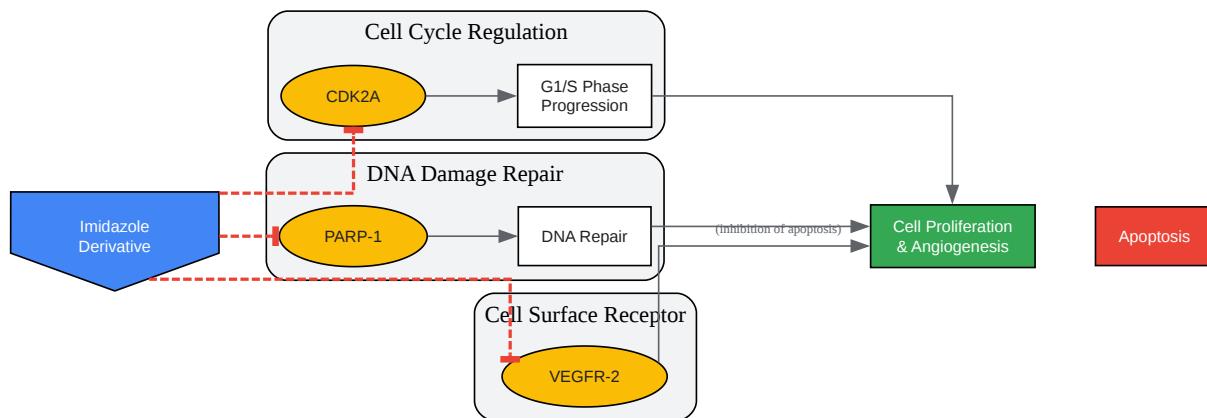
The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a suitable solvent, such as DMSO.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

The inhibitory activity of the compounds against specific enzymes is determined using in vitro kinase assays. These assays typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through methods that detect the amount of phosphorylated substrate or the amount of ATP consumed. The IC₅₀ values are calculated from the dose-response curves.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these imidazole derivatives are often linked to the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.



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Caption: Inhibition of key signaling pathways by imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties.[8][9] The introduction of a fluorophenyl moiety can enhance this activity against a spectrum of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various microbial strains.

Compound	Microorganism	MIC (µg/mL)	Reference
Fluoro-substituted benzimidazole (14)	B. subtilis	7.81	[10]
Fluoro-substituted benzimidazole (18)	Gram-negative bacteria	31.25	[10]
Chloro-substituted pyrazole (21)	A. baumannii	4	[11]
Fluoro & Bromo substituted pyrazoles (20 & 22)	A. baumannii	8	[11]
Methyl & Chloro/Bromo substituted pyrazoles (3 & 5)	MRSA	16	[11]

Experimental Protocols

The synthesis of these derivatives often follows established multi-step reaction protocols. For instance, the Debus–Radziszewski reaction has been utilized for the synthesis of certain imidazole derivatives.[8] The synthesized compounds are purified using techniques like column chromatography and their structures are confirmed by spectroscopic methods.[8]

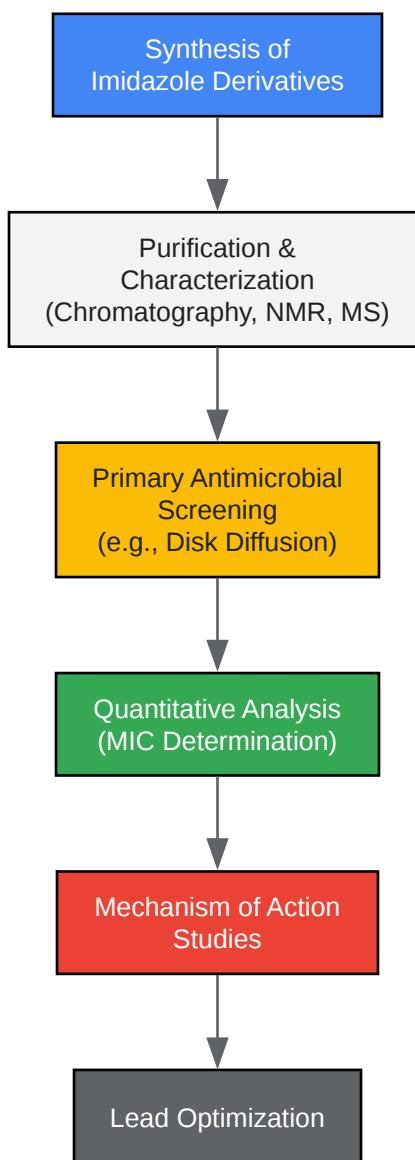
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial potency of a compound.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents.



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Caption: Workflow for antimicrobial drug discovery.

Conclusion

The available data strongly suggest that derivatives of **1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid** and related fluorophenyl-imidazole structures are a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is often linked to the inhibition of key enzymes and disruption of critical cellular pathways. Further research, including lead optimization and in vivo studies, is warranted to fully explore the therapeutic potential of these molecules. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in this field.

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